molecular formula C18H13ClO4S B14137074 5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione CAS No. 89226-96-0

5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione

Cat. No.: B14137074
CAS No.: 89226-96-0
M. Wt: 360.8 g/mol
InChI Key: NYYZSKRGCGAQKJ-UHFFFAOYSA-N
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Description

  • Starting material: 3-chlorothiophenol
  • Reagents: Sodium hydride, dimethylformamide
  • Conditions: Room temperature
  • Step 3: Final Coupling Reaction

    • Reagents: Palladium catalyst, base (e.g., potassium carbonate)
    • Conditions: Elevated temperature
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistency and quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione typically involves multiple steps. One common method starts with the preparation of the naphthalene core, followed by the introduction of methoxy groups and the chlorophenyl sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

    • Step 1: Preparation of the Naphthalene Core

      • Starting material: 1,4-dihydroxy-2,3-dimethoxynaphthalene
      • Reagents: Methanol, sulfuric acid
      • Conditions: Reflux

    Chemical Reactions Analysis

    Types of Reactions

    5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized to form quinone derivatives.

      Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

      Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, acidic conditions

      Reduction: Sodium borohydride, methanol

      Substitution: Halogenating agents, Lewis acids

    Major Products Formed

      Oxidation: Quinone derivatives

      Reduction: Hydroquinone derivatives

      Substitution: Various substituted aromatic compounds

    Scientific Research Applications

    5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione has several scientific research applications:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

      Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

    Comparison with Similar Compounds

    Similar Compounds

    • 5-[(4-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione
    • 5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione derivatives with different substituents

    Uniqueness

    This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

    Properties

    CAS No.

    89226-96-0

    Molecular Formula

    C18H13ClO4S

    Molecular Weight

    360.8 g/mol

    IUPAC Name

    5-(3-chlorophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione

    InChI

    InChI=1S/C18H13ClO4S/c1-22-17-15(20)12-7-4-8-13(14(12)16(21)18(17)23-2)24-11-6-3-5-10(19)9-11/h3-9H,1-2H3

    InChI Key

    NYYZSKRGCGAQKJ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=CC(=CC=C3)Cl)OC

    Origin of Product

    United States

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